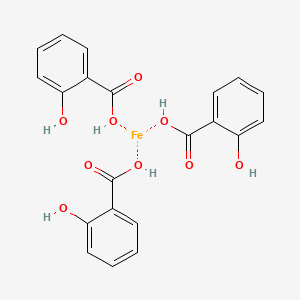
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is a fluorinated organic compound with the molecular formula C7H5ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate can be synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be performed under conventional heating or microwave irradiation methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, ensuring scalability and cost-effectiveness for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can replace the chlorine atom.
Catalysts: Palladium or other transition metals can facilitate addition reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Products resulting from the addition of reagents across the double bond.
Scientific Research Applications
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate exerts its effects is primarily through its electrophilic nature, allowing it to react with nucleophiles. The trifluoromethyl group enhances its electron-withdrawing capability, making it a potent electrophile. This property is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar in structure but with a phenylamino group instead of chlorine.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond instead of a double bond.
Uniqueness
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which together impart distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C7H5ClF3NO2 |
|---|---|
Molecular Weight |
227.57 g/mol |
IUPAC Name |
ethyl (E)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4+ |
InChI Key |
QPMJENKZJUFOON-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



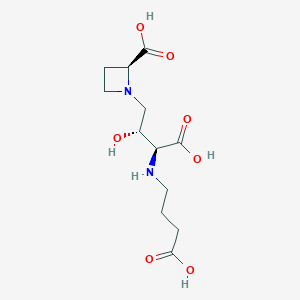
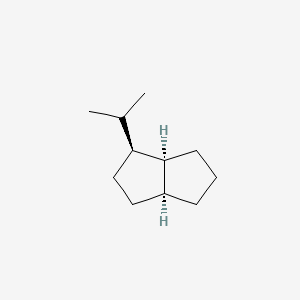
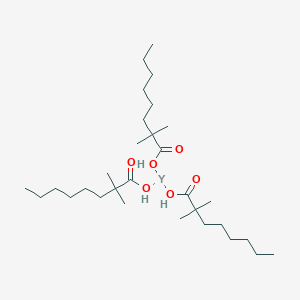

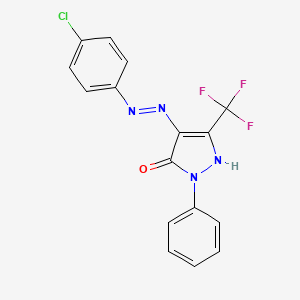
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)

![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
